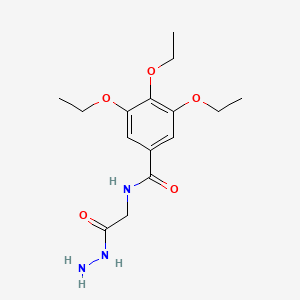![molecular formula C19H15NO4S2 B2587866 2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate CAS No. 329078-99-1](/img/structure/B2587866.png)
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate” is a chemical compound with the CAS Number: 329078-99-1 . It has a molecular weight of 385.46 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C19H15NO4S2/c1-13-4-7-16 (8-5-13)26-17-9-6-15 (20 (22)23)11-14 (17)12-24-19 (21)18-3-2-10-25-18/h2-11H,12H2,1H3 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Electrophilic Sulfenylation in Synthesis
A study by Shibata et al. (1996) developed an electrophilic sulfenylating agent for synthesizing thiols with an acid-labile protecting group. This method was utilized for the stereocontrolled synthesis of a protected form of (2R,3R)-3-mercaptoaspartic acid, demonstrating the compound's utility in complex peptide synthesis (Shibata, Baldwin, Jacobs, & Wood, 1996).
Reaction Dynamics in Carbapenem-Derived Esters
Valiullina et al. (2020) explored the reaction dynamics of 4-nitrobenzyl (4R,5S,6S)-3-[(2-furylmethyl)sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate. Their work sheds light on the complex interplay of molecular transformations in pharmaceutical chemistry (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).
Development of Transparent Polyimides
A 2015 study by Tapaswi et al. focused on synthesizing transparent polyimides (PIs) using thiophenyl-substituted benzidines, which are derivatives of compounds like 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate. These PIs exhibit high refractive indices and are useful in the development of advanced materials (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Intermolecular Interactions in Crystal Engineering
Jacob et al. (2011) investigated intermolecular interactions in a series of 9H-thioxanthen-9-one derivatives and related precursors, including 2-[(4-bromophenyl)sulfanyl]-5-nitrobenzoic acid. Their work is significant for understanding the role of substituent groups in crystal engineering and supramolecular chemistry (Jacob, Piedade, Robalo, & Duarte, 2011).
Synthesis of Long Alkyl Chain Substituted Compounds
Rahman et al. (2005) conducted a study on synthesizing novel compounds with long alkyl chains, utilizing 2-[(4-methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate. Their research contributes to the field of organic synthesis and pharmaceutical chemistry (Rahman, Mukhtar, Ansari, & Lemiére, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-13-4-7-16(8-5-13)26-17-9-6-15(20(22)23)11-14(17)12-24-19(21)18-3-2-10-25-18/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSUURPFYCHDAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2587784.png)

![3-(4-Bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587787.png)
![9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2587788.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2587792.png)
![(E)-4-(Dimethylamino)-N-(2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)but-2-enamide](/img/structure/B2587793.png)


![N-benzyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2587796.png)



